molecular formula C7H15NO B1380358 [1-(Dimethylamino)cyclobutyl]methanol CAS No. 1378667-67-4

[1-(Dimethylamino)cyclobutyl]methanol

Cat. No.: B1380358
CAS No.: 1378667-67-4
M. Wt: 129.2 g/mol
InChI Key: FNANQAFARJFAHM-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H15NO. It belongs to the class of cyclobutylmethanols and is characterized by a cyclobutane ring substituted with a dimethylamino group and a methanol group. This compound is a colorless liquid that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Continuous flow reactors for better control over reaction conditions

    Purification: Distillation or recrystallization to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Dimethylamino)cyclobutyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form cyclobutylmethanol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Cyclobutanone or cyclobutyl aldehyde

    Reduction: Cyclobutylmethanol

    Substitution: Various substituted cyclobutyl derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

Industry:

    Material Science: Employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

    [1-[(Dimethylamino)methyl]cyclobutyl]methanol: Similar structure but with a different substitution pattern.

    Cyclobutanemethanol: Lacks the dimethylamino group, resulting in different chemical properties.

Uniqueness:

    Structural Features:

    Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

[1-(dimethylamino)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)7(6-9)4-3-5-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNANQAFARJFAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378667-67-4
Record name [1-(dimethylamino)cyclobutyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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